N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
Description
This compound features a piperidine core substituted with a 4-fluoro-3-methylbenzenesulfonyl group, an ethyl linker, and an ethanediamide moiety bearing a 2-methoxyphenyl group. While direct pharmacological data are unavailable in the provided evidence, structural analogs indicate applications in receptor targeting (e.g., G protein-coupled receptors) or enzyme inhibition .
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-16-15-18(10-11-19(16)24)33(30,31)27-14-6-5-7-17(27)12-13-25-22(28)23(29)26-20-8-3-4-9-21(20)32-2/h3-4,8-11,15,17H,5-7,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJUKIXFUAXCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. . The final step involves the coupling of the piperidine derivative with the ethanediamide moiety under controlled reaction conditions to yield the target compound.
Chemical Reactions Analysis
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylbenzenesulfonyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ethanediamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The fluoro-methylbenzenesulfonyl group is known to enhance the compound’s binding affinity to its targets, while the piperidine ring and ethanediamide moiety contribute to its overall stability and bioactivity .
Comparison with Similar Compounds
Structural Analogues
Piperidine/Piperazine-Based Ethanediamides
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-N′-(2-pyridinylmethyl)ethanediamide ()
- Key Differences : Replaces the benzenesulfonyl-piperidine with a 4-fluorophenyl-piperazine and introduces a furyl group. The pyridinylmethyl substituent may enhance solubility compared to the 2-methoxyphenyl group.
- Implications : The furyl and pyridinyl groups could alter binding affinity or metabolic stability .
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Key Differences : Substitutes the sulfonyl group with a methylsulfanyl-benzyl and uses a trifluoromethoxy phenyl group. The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects compared to methoxy .
Methoxyphenyl-Substituted Piperidine Derivatives
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i, ) Key Differences: Features a benzamide core with a thiophenyl group and a 2-methoxyphenyl-piperazine.
- Key Differences : A fentanyl analog with a 4-methoxyphenyl and piperidinyl group. While structurally distinct, the methoxyphenyl and piperidine motifs suggest shared synthetic pathways or receptor interactions (e.g., opioid receptors) .
Sulfonyl-Containing Compounds
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide (2b, )
- Key Differences : Incorporates a bulky tetramethylpiperidine and dual sulfonamide groups. The steric hindrance from tetramethyl groups may reduce metabolic clearance compared to the target compound .
Observations :
- The target compound’s synthesis may parallel 3i’s use of reductive amination and chromatography .
- Radical methods () offer alternative pathways for complex sulfonamides .
Physicochemical and Pharmacological Insights
- Lipophilicity: The 4-fluoro-3-methylbenzenesulfonyl group likely increases logP compared to non-fluorinated analogs (e.g., 3i’s methoxyphenyl) .
- Receptor Binding : Piperazine/piperidine-aryl motifs in (e.g., LY303870) show affinity for NK1 receptors, suggesting the target compound could modulate similar targets .
- Metabolic Stability : Sulfonyl groups () may enhance stability over ester-containing analogs () .
Biological Activity
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to explore the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C22H26FN3O5S, with a molecular weight of 491.6 g/mol. The structure features a piperidine ring, a sulfonyl group, and an ethanediamide moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O5S |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 898406-81-0 |
| InChI Key | FZAMVWAXSGWBIJ-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Sulfonamide derivatives are known for their ability to inhibit various enzymes, which may include matrix metalloproteinases (MMPs) and other proteases involved in pathological processes like inflammation and cancer progression.
Potential Targets:
- Matrix Metalloproteinases (MMPs) : These enzymes are crucial in the degradation of extracellular matrix components and are implicated in cancer metastasis and tissue remodeling.
- Receptors : The piperidine moiety may interact with neurotransmitter receptors, potentially affecting signal transduction pathways associated with neurological disorders.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting MMPs or other pro-inflammatory mediators, making it a potential candidate for treating conditions like arthritis .
- Neuroprotective Properties : There is emerging evidence suggesting that similar compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study on MMP inhibitors highlighted the importance of structural modifications in enhancing potency while reducing nephrotoxicity, which could inform the design of this compound as a safer therapeutic agent .
- Another investigation focused on the synthesis and evaluation of sulfonamide derivatives for their anticancer properties, demonstrating significant inhibition of cancer cell lines through specific enzymatic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
